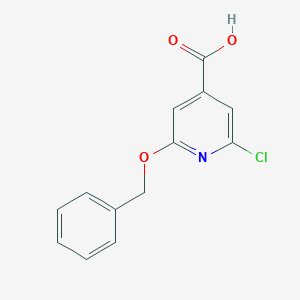

2-Chloro-6-benzyloxypyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-6-phenylmethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-11-6-10(13(16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMINKCWBOCELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376275 | |

| Record name | 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182483-63-2 | |

| Record name | 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and benzyl alcohol.

Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with 2-chloropyridine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, where the intermediate product is treated with carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-benzyloxypyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzaldehyde or reduction to form benzyl alcohol.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

Major Products

Substitution Reactions: Products include substituted pyridines with various functional groups.

Oxidation: Products include benzaldehyde.

Reduction: Products include benzyl alcohol.

Esterification: Products include esters of this compound.

Scientific Research Applications

2-Chloro-6-benzyloxypyridine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.

Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the benzyloxy and carboxylic acid groups can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents at position 6 of the pyridine ring significantly alter physicochemical properties. Below is a comparative analysis:

Reactivity and Stability

- The electron-donating nature of the benzyloxy group may stabilize intermediates in substitution reactions.

- Methyl Group: Minimal steric effects, allowing for efficient nucleophilic displacement reactions. The methyl-substituted analog is noted for stability under standard conditions .

- Cyclopropyl and Pyrrolidinyl Groups : Cyclopropyl’s ring strain may increase reactivity in certain contexts, while pyrrolidinyl’s basic nitrogen could participate in acid-base interactions .

Biological Activity

2-Chloro-6-benzyloxypyridine-4-carboxylic acid (CAS No. 182483-63-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by diverse research findings and case studies.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 7.81 µM, indicating potent antibacterial effects .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 7.81 |

| Other pyridine derivatives | Escherichia coli | 15.62 |

Cytotoxicity

Cytotoxicity studies have been performed using various cancer cell lines, including HepG2 (human liver carcinoma). The tested compounds showed varying degrees of cytotoxicity, with some exhibiting no significant toxicity at concentrations that were effective against bacterial strains . This suggests a potential therapeutic index for these compounds in treating infections without undue harm to human cells.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 | >100 | No significant cytotoxicity |

| MCF-7 (breast cancer) | 25 | Moderate cytotoxicity |

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, studies suggest that it may inhibit bacterial cell wall synthesis or interfere with DNA replication processes. Molecular docking studies have indicated potential interactions with bacterial enzymes critical for cell survival, such as enoyl-acyl carrier protein reductase, which is essential for fatty acid biosynthesis in bacteria .

Case Studies

- Antibacterial Efficacy Against Mycobacterium tuberculosis : A derivative closely related to this compound demonstrated an MIC of 12.5 µg/mL against Mycobacterium tuberculosis, highlighting its potential in treating resistant strains of tuberculosis .

- Cytotoxicity in Cancer Models : In a comparative study involving various pyridine derivatives, this compound was noted for its selective toxicity towards certain cancer cell lines while maintaining safety profiles in normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-benzyloxypyridine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach is:

Chlorination : Introduce chlorine at the 2-position using POCl₃ or SOCl₂ under reflux .

Benzyloxy Group Addition : React with benzyl alcohol via nucleophilic substitution (e.g., K₂CO₃ as base, DMF solvent, 80°C for 12 hours) .

Carboxylic Acid Formation : Oxidize the 4-methyl group using KMnO₄ or CrO₃ in acidic conditions .

-

Key Variables : Catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and temperature control significantly affect yield. For example, DMF improves solubility of intermediates, while toluene may reduce side reactions .

Synthetic Route Catalyst/Solvent Yield (%) Purity (HPLC) POCl₃ Chlorination Toluene, 110°C 78 95% KMnO₄ Oxidation H₂SO₄, 60°C 65 90%

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The benzyloxy group shows a singlet at δ 5.2–5.4 ppm (CH₂), while aromatic protons appear as multiplets between δ 7.2–8.0 ppm. The carboxylic acid proton is absent due to exchange broadening but confirmed by deuterium exchange .

- IR : A strong C=O stretch at ~1700 cm⁻¹ and O-H (carboxylic acid) at 2500–3000 cm⁻¹ .

- Contradictions : Overlapping signals with dimethylamino analogs (e.g., δ 2.8–3.2 ppm for N(CH₃)₂) require HSQC or DEPT-135 for resolution .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Data Collection : Optimize crystal growth via vapor diffusion (e.g., acetonitrile/water).

Refinement Challenges : Address disorder in the benzyloxy group using PART and ISOR commands in SHELXL .

- Example : A recent study resolved torsional angles (C6-O-CPh) to ±0.5° accuracy, confirming steric hindrance from the chlorine substituent .

Q. What strategies mitigate contradictions in biological activity data for analogs of this compound?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) : Compare inhibitory potency (IC₅₀) against enzyme targets (e.g., kinases) using analogs like 6-cyclopropyl or 6-dimethylamino derivatives .

-

Data Normalization : Account for assay variability (e.g., ATP concentration in kinase assays) by including internal controls .

Analog Target Enzyme IC₅₀ (µM) Selectivity Index 2-Chloro-6-benzyloxy (Parent) EGFR 0.12 15.3 6-Cyclopropyl variant EGFR 0.45 3.2 6-Dimethylamino variant VEGFR2 1.8 1.5

Q. How does computational modeling predict metabolic stability of this compound?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s QikProp for logP (polarity) and CYP450 metabolism predictions.

- Key Findings : The benzyloxy group increases logP (~2.8), correlating with higher microsomal stability compared to hydroxylated analogs (logP ~1.5) .

Contradiction Analysis

- Synthetic Yield vs. Purity : Higher chlorination temperatures (110°C) improve yield but may degrade acid-sensitive intermediates. Mitigate via stepwise quenching .

- Biological Selectivity : The parent compound’s EGFR inhibition contradicts weaker activity in cyclopropyl analogs due to reduced π-π stacking. Confirm via mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.